molecular formula C6H7NO3 B1239223 2-Aminomuconic semialdehyde CAS No. 245128-91-0

2-Aminomuconic semialdehyde

Cat. No.: B1239223
CAS No.: 245128-91-0
M. Wt: 141.12 g/mol
InChI Key: QCGTZPZKJPTAEP-REDYYMJGSA-N
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Description

2-Aminomuconic acid semialdehyde belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminomuconic acid semialdehyde is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 2-aminomuconic acid semialdehyde is primarily located in the cytoplasm. 2-Aminomuconic acid semialdehyde can be biosynthesized from 2-amino-3-carboxymuconic acid semialdehyde;  which is catalyzed by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase. In humans, 2-aminomuconic acid semialdehyde is involved in the tryptophan metabolism pathway.
2-aminomuconic 6-semialdehyde is a muconic semialdehyde having a 2-amino substituent. It has a role as a mouse metabolite. It is a muconic semialdehyde and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-aminomuconate 6-semialdehyde(1-). It is a tautomer of a 2-aminomuconic 6-semialdehyde zwitterion.

Properties

CAS No.

245128-91-0

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(2E,4Z)-2-amino-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/b2-1-,5-3+

InChI Key

QCGTZPZKJPTAEP-REDYYMJGSA-N

Isomeric SMILES

C(=C\C=O)\C=C(/C(=O)O)\N

SMILES

C(=CC=O)C=C(C(=O)O)N

Canonical SMILES

C(=CC=O)C=C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-Aminomuconic semialdehyde

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